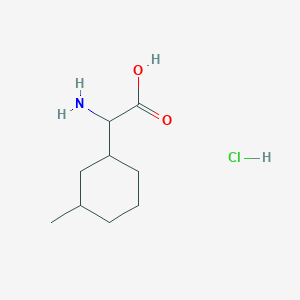
2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride” is an amino acid derivative with potential applications in the field of science and industry. It has a CAS Number of 409094-83-3 .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride” can be represented by the Inchi Code:1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H . Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 207.7 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Amino acids and their derivatives, including structures similar to "2-Amino-2-(3-methylcyclohexyl)acetic acid; hydrochloride," are pivotal in the synthesis and characterization of new compounds. For instance, the synthesis of Schiff base ligands from amino acids and their metal complexes has been explored for their antioxidant and enzymatic inhibition activities, revealing potential therapeutic applications (Ikram et al., 2015). Similarly, the synthesis of 4-unsubstituted 2,5-dioxooctahydroquinoline-3-carboxylates via multi-component reactions demonstrates the versatility of amino acid derivatives in generating pharmacologically relevant structures (Gu & Georg, 2013).
Biological Activities and Screening
Research into compounds structurally related to "2-Amino-2-(3-methylcyclohexyl)acetic acid; hydrochloride" often investigates their biological activities. New proteinogenic amino acid conjugates have been synthesized and assessed for their anti-inflammatory and analgesic properties, showing promise as nonulcerogenic alternatives to existing drugs (Shalaby et al., 1998). Furthermore, the synthesis of aryloxyacetic acid analogs and their screening for antimicrobial activity highlight the potential of amino acid derivatives in addressing infectious diseases (Dahiya, Pathak, & Kaur, 2008).
Mechanistic Studies and Chemical Reactions
Mechanistic studies and reactions involving amino acid derivatives offer insights into their chemical behavior and potential applications. The asymmetric Michael reaction, for instance, has been employed to produce optically active compounds, demonstrating the importance of stereochemistry in synthesizing biologically active molecules (Takeda, Hoshiko, & Mukaiyama, 1981). Additionally, the exploration of ring-chain tautomerism and its application in synthesizing complex structures from simple precursors further illustrates the chemical versatility of these compounds (Langschwager & Hoffmann, 1995).
Safety and Hazards
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
Propiedades
IUPAC Name |
2-amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCUKHDMZTDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


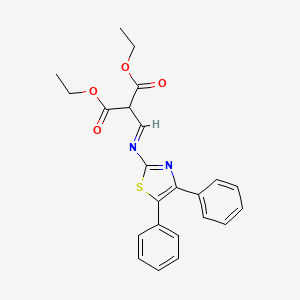

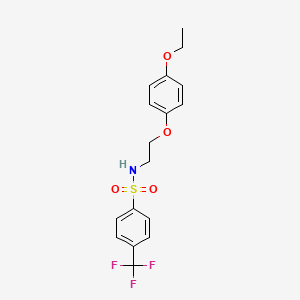
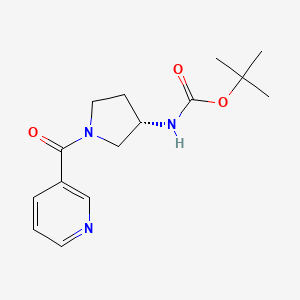
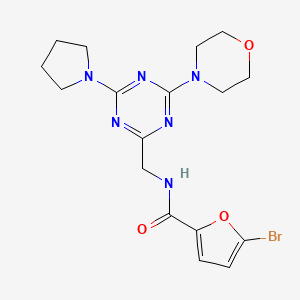


![2-[4-[(6-chloro-2-oxo-3H-indol-1-yl)methyl]anilino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2964924.png)
![N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2964926.png)
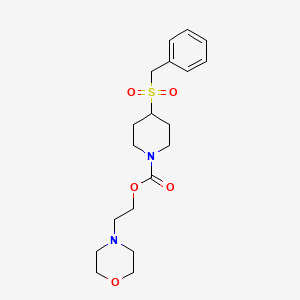
![7-Phenyl-3-propyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2964930.png)
![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2964931.png)
![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)